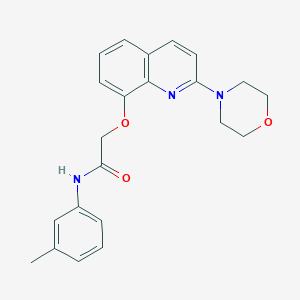

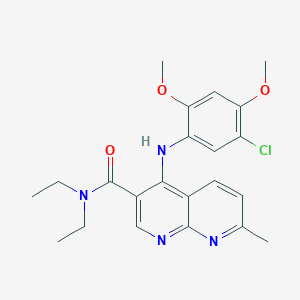

![molecular formula C21H16FN B2380741 11-[(4-Fluorophenyl)methyl]benzo[b][1]benzazepine CAS No. 860786-94-3](/img/structure/B2380741.png)

11-[(4-Fluorophenyl)methyl]benzo[b][1]benzazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“11-[(4-Fluorophenyl)methyl]benzobbenzazepine” is a heterocyclic compound. It is a part of the benzodiazepine family, which are commonly used in various pharmaceutical agents .

Synthesis Analysis

The synthesis of benzodiazepines has been a continuous challenge for synthetic chemists . A catalyst-free dearomative rearrangement of o-nitrophenyl alkyne has been established, which provides a divergent entry to a series of biologically important benzazepines . Another method involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates .Molecular Structure Analysis

The molecular formula of “11-[(4-Fluorophenyl)methyl]benzobbenzazepine” is C21H16FN . The molecular weight is 301.364.Chemical Reactions Analysis

The key step in the synthesis of benzodiazepines is an intramolecular Friedel-Crafts reaction to build the unique tricyclic skeleton .Scientific Research Applications

Neuroleptic Activity

A study synthesized and evaluated a series of 3-phenyl-2-piperazinyl-5H-1-benzazepines, including compounds with a 4-fluoro substituent, for potential neuroleptic activity. These compounds demonstrated neuroleptic-like effects, potentially due to their antidopaminergic properties. Specifically, one compound was found to be comparable to chlorpromazine in various neuroleptic tests but weaker in causing catalepsy or ptosis, indicating a novel class of neuroleptics (Hino et al., 1988).

Anticonvulsant Effects

The same study also identified compounds with 7-chloro or 7-bromo substituents that showed potent anticonvulsant effects against seizures induced by electroshock or pentylenetetrazole. This suggests a potential application in treating seizures or epilepsy (Hino et al., 1988).

Receptor Affinity and Antagonism

Tetrahydro-3-benzazepines with fluorinated side chains, including those resembling 11-[(4-Fluorophenyl)methyl]benzo[b][1]benzazepine, were studied for their affinity and antagonism at NMDA and σ1 receptors. Some compounds showed high σ1 affinity and selectivity over other receptors. This indicates potential application in conditions where modulation of these receptors is beneficial, such as in neurodegenerative diseases or psychiatric disorders (Thum et al., 2019).

Synthesis and Structural Analysis

Various studies focused on the synthesis and structural analysis of benzazepine derivatives. These studies contribute to understanding the chemical properties and potential modifications that could enhance the therapeutic efficacy of compounds like 11-[(4-Fluorophenyl)methyl]benzo[b][1]benzazepine. For instance, the study by Qadir et al. (2005) involved synthesizing 1-benzazepine heterocycles and examining their structures using dynamic NMR spectroscopy and X-ray crystallography (Qadir et al., 2005).

Cancer Imaging Agents

In the field of cancer research, fluorinated benzazepines were explored as potential PET imaging agents to image tyrosine kinase in cancers. This application is crucial for the diagnosis and monitoring of cancer progression (Wang et al., 2006).

properties

IUPAC Name |

11-[(4-fluorophenyl)methyl]benzo[b][1]benzazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN/c22-19-13-9-16(10-14-19)15-23-20-7-3-1-5-17(20)11-12-18-6-2-4-8-21(18)23/h1-14H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECNNDMUTVCFBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-[(4-Fluorophenyl)methyl]benzo[b][1]benzazepine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine](/img/structure/B2380660.png)

![N-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2380661.png)

![3-(4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B2380663.png)

![Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate](/img/structure/B2380665.png)

![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2380671.png)

![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)